N-(1,3-Benzodioxol-5-ylmethyl)-2-chloro-N-(1-methylcyclopentyl)acetamide
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Overview
Description
Synthesis Analysis
- 5-Bromo-benzo[1,3]dioxole Coupling : The compound starts with a 5-bromo-benzo[1,3]dioxole, which undergoes a Pd-catalyzed C-N cross-coupling reaction with a suitable amine or amide to introduce the desired substituents at the 3-position of the indole ring .
Molecular Structure Analysis
The crystal structure of the murine inducible nitric oxide synthase oxygenase domain (delta 114) complexed with N-(1,3-Benzodioxol-5-ylmethyl)-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide has been determined by X-ray diffraction . The compound binds to the monomeric iNOS oxygenase domain, disrupting protein-protein interactions at the dimer interface. The inhibitor-heme coordination and perturbation of the substrate binding site contribute to its mechanism of action.
Chemical Reactions Analysis
The compound acts as an allosteric inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It blocks human iNOS dimerization, thereby inhibiting NO production. Biochemical studies confirm that it causes accumulation of iNOS monomers in mouse macrophage cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-N-(1-methylcyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-16(6-2-3-7-16)18(15(19)9-17)10-12-4-5-13-14(8-12)21-11-20-13/h4-5,8H,2-3,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMTLWNBVBGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)N(CC2=CC3=C(C=C2)OCO3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloro-N-(1-methylcyclopentyl)acetamide |
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